3,5-Dibromo-2-hydroxybenzoic acid (CAS: 3147-55-5), also known as 3,5-dibromosalicylic acid, is a highly crystalline, di-halogenated aromatic building block characterized by its dual bromine substituents on a salicylic acid core [1]. In industrial and advanced research procurement, it is primarily valued for its distinct thermal robustness, finely tuned acidity, and its utility as a bifunctional precursor in cross-coupling reactions . Unlike standard salicylic acid, the 3,5-dibromo substitution pattern dramatically alters the electronic and steric environment of the phenolic and carboxylic acid groups, enabling its use in specialized metal-organic frameworks (MOFs), high-performance contrast agents, and targeted medicinal chemistry scaffolds[1].
Attempting to substitute 3,5-dibromosalicylic acid with mono-halogenated analogs, such as 5-bromosalicylic acid, or the unsubstituted salicylic acid baseline fundamentally compromises synthetic architecture and thermal processability. The mono-brominated analog lacks the secondary reactive site required for bis-functionalization in Suzuki or Heck cross-couplings, limiting the structural complexity of downstream polymers or ligands. Furthermore, the absence of the second electron-withdrawing bromine atom results in a significantly lower melting point (159–162 °C vs. 224–227 °C)[REFS-1, REFS-2], which can lead to premature melting or degradation in high-temperature solvothermal syntheses.
Thermal stability is a critical procurement metric for materials undergoing high-temperature processing. 3,5-Dibromosalicylic acid exhibits a melting point of 224–227 °C, which is substantially higher than both 5-bromosalicylic acid (159–162 °C) and unsubstituted salicylic acid (158–161 °C) .
| Evidence Dimension | Melting Point |
| Target Compound Data | 224–227 °C |
| Comparator Or Baseline | 5-Bromosalicylic acid (159–162 °C) |
| Quantified Difference | ~65 °C higher melting point |
| Conditions | Standard pressure, solid state |
The significantly higher melting point ensures stability during high-temperature melt polymerizations and aggressive solvothermal curing processes where mono-substituted analogs would melt or degrade prematurely.
The presence of two sterically accessible bromine atoms at the C3 and C5 positions makes this compound a superior bifunctional precursor. In standardized C-S cross-coupling assays, 3,5-dibromosalicylic acid successfully undergoes one-pot bis-thioetherification (yielding 72% of the bis-thioether derivative in DMF), whereas 5-bromosalicylic acid is restricted to mono-functionalization [1].
| Evidence Dimension | Reactive Halogen Substitution Sites |
| Target Compound Data | Two reactive sites (C3 and C5) enabling bis-functionalization (72% yield) |
| Comparator Or Baseline | 5-Bromosalicylic acid (single reactive site at C5) |
| Quantified Difference | Enables one-pot synthesis of bis-aryl or bis-thioether architectures versus strictly mono-functionalization. |
| Conditions | Cu-catalyzed thioetherification in DMF solvent |
Buyers designing complex branched architectures or advanced MOF linkers must procure the 3,5-dibromo variant to achieve dual functionalization without requiring additional multi-step halogenation protocols.
The dual electron-withdrawing bromine atoms specifically tune the phenolic proton exchange rate (kex) and chemical shift. At neutral pH, 3,5-dibromosalicylic acid achieves an optimal chemical shift of 10.5 ppm and a kex of 550 s^-1, compared to salicylic acid's baseline shift of 9.3 ppm and kex of 600 s^-1 [1].
| Evidence Dimension | Phenolic Proton Chemical Shift and Exchange Rate (kex) |
| Target Compound Data | Chemical shift of 10.5 ppm, kex = 550 s^-1 |
| Comparator Or Baseline | Salicylic acid (Chemical shift of 9.3 ppm, kex = 600 s^-1) |
| Quantified Difference | 1.2 ppm downfield shift with a precisely tuned exchange rate. |
| Conditions | Neutral pH (6.5 - 7.4), diaCEST MRI contrast evaluation at 37 °C |
The specific electronic de-shielding effect of the two bromines makes it a superior precursor for developing low-field power diaCEST MRI contrast agents compared to the unsubstituted baseline.
In targeted enzymatic assays, 3,5-dibromosalicylic acid demonstrates potent inhibition of human 20α-hydroxysteroid dehydrogenase (AKR1C1). It yields an IC50 of 2.3 μM and a Ki of 9 nM, representing a significant improvement in binding affinity over the salicylic acid baseline (IC50 = 7.8 μM) [1].
| Evidence Dimension | AKR1C1 Inhibition (IC50) |
| Target Compound Data | IC50 = 2.3 μM (Ki = 9 nM) |
| Comparator Or Baseline | Salicylic acid (IC50 = 7.8 μM) |
| Quantified Difference | >3-fold improvement in IC50 and highly potent nanomolar Ki. |
| Conditions | In vitro recombinant human AKR1C1 assay |
For pharmaceutical procurement, this compound serves as a highly validated, potent baseline scaffold for synthesizing selective AKR1C1 inhibitors, outperforming standard salicylic acid.
Where the compound's high thermal stability (melting point >224 °C) and dual halogen handles are required to construct robust, extended metal-organic frameworks that can withstand high-temperature solvothermal conditions without premature degradation [1].
Where medicinal chemists utilize the C3 and C5 bromine atoms for one-pot Suzuki-Miyaura or thioetherification cross-couplings to generate complex bis-aryl or bis-thioether derivatives, particularly in the development of highly selective AKR1C1 inhibitors [2].
Where formulation scientists require the specific electron-withdrawing and steric effects of the 3,5-dibromo substitution to achieve an optimal chemical shift (10.5 ppm) and proton exchange rate at neutral pH, outperforming unsubstituted salicylic acid [3].
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